molecular formula C17H16N4O2S B2608301 2-[2-(1,2-benzisoxazol-3-yl)acetyl]-N-(4-methylphenyl)-1-hydrazinecarbothioamide CAS No. 861206-84-0

2-[2-(1,2-benzisoxazol-3-yl)acetyl]-N-(4-methylphenyl)-1-hydrazinecarbothioamide

Cat. No.: B2608301
CAS No.: 861206-84-0
M. Wt: 340.4
InChI Key: UAYGLADLYAAUPB-UHFFFAOYSA-N
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Description

This compound belongs to the hydrazinecarbothioamide class, characterized by a 1,2-benzisoxazole core linked to an acetyl group and a 4-methylphenyl-substituted hydrazinecarbothioamide moiety. The compound’s synthesis likely involves nucleophilic addition of hydrazides to isothiocyanates, followed by cyclization or alkylation steps, as seen in analogous pathways .

Properties

IUPAC Name

1-[[2-(1,2-benzoxazol-3-yl)acetyl]amino]-3-(4-methylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c1-11-6-8-12(9-7-11)18-17(24)20-19-16(22)10-14-13-4-2-3-5-15(13)23-21-14/h2-9H,10H2,1H3,(H,19,22)(H2,18,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAYGLADLYAAUPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)NNC(=O)CC2=NOC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1,2-benzisoxazol-3-yl)acetyl]-N-(4-methylphenyl)-1-hydrazinecarbothioamide typically involves multiple steps, starting with the preparation of the benzisoxazole ring This can be achieved through the cyclization of o-nitrophenylacetic acid derivatives

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-[2-(1,2-benzisoxazol-3-yl)acetyl]-N-(4-methylphenyl)-1-hydrazinecarbothioamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzisoxazole ring or the acetyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate solvent and temperature conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[2-(1,2-benzisoxazol-3-yl)acetyl]-N-(4-methylphenyl)-1-hydrazinecarbothioamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[2-(1,2-benzisoxazol-3-yl)acetyl]-N-(4-methylphenyl)-1-hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The benzisoxazole ring and hydrazinecarbothioamide moiety play crucial roles in binding to target proteins or enzymes, modulating their activity and leading to the desired biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues in Hydrazinecarbothioamide and Triazole Families

a. Hydrazinecarbothioamide Derivatives ()
Compounds 4–6 (2-(4-(4-X-phenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamides) share the hydrazinecarbothioamide backbone but differ in substituents:

  • Aromatic substituents: The target compound features a 4-methylphenyl group, whereas compounds 4–6 have 2,4-difluorophenyl and phenylsulfonylbenzoyl groups.
  • Spectral properties :
    • IR spectra : All hydrazinecarbothioamides exhibit C=S stretching (1243–1258 cm⁻¹) and C=O absorption (1663–1682 cm⁻¹). The absence of C=O bands in cyclized triazoles (e.g., 7–9 ) confirms structural conversion .
    • Tautomerism : Similar to compounds 7–9 , the target compound may exist in thione-thiol tautomeric forms, stabilized by intramolecular hydrogen bonding, as indicated by IR (νC=S at 1247–1255 cm⁻¹; absence of νS-H) .

b. S-Alkylated 1,2,4-Triazoles ()
Compounds 10–15 (S-alkylated triazoles with phenyl/fluoro substituents) derive from triazole-thione precursors. Key differences:

  • Substituent effects : The target compound’s 4-methylphenyl group may enhance lipophilicity compared to 10–15 , which have fluorophenyl groups. This could influence pharmacokinetic properties like membrane permeability.
  • Synthetic routes : Both the target compound and 10–15 likely undergo S-alkylation with α-halogenated ketones under basic conditions, a method critical for introducing diverse acyl groups .

Benzothiazole and Benzisoxazole Analogues (–5)

a. 2-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(2-hydroxyphenyl)-N-(4-methoxybenzyl)acetamide ()

  • Core structure : Replaces benzisoxazole with a benzothiazole ring, which introduces sulfur dioxide and methoxybenzyl groups.
  • Functional groups : The hydroxyl and methoxy substituents may improve hydrogen-bonding capacity compared to the target compound’s methyl group, affecting target binding in biological systems .

b. 2-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(4-hydroxyphenyl)acetamide ()

  • Key differences : Lacks the hydrazinecarbothioamide moiety but shares an acetamide linker. The 4-hydroxyphenyl group contrasts with the target’s 4-methylphenyl, suggesting divergent solubility and metabolic stability profiles .

Research Findings and Data Tables

Table 1: Structural and Spectral Comparison

Compound Class Core Structure Key Substituents IR C=S Stretch (cm⁻¹) Notable Features
Target Compound Benzisoxazole 4-Methylphenyl, hydrazinecarbothioamide 1247–1255 (predicted) Potential thione tautomer dominance
Hydrazinecarbothioamides [4–6] Benzoyl sulfonyl 2,4-Difluorophenyl 1243–1258 Cyclizes to triazoles under basic conditions
S-Alkylated Triazoles [10–15] Triazole Phenyl/4-fluorophenyl N/A Enhanced electrophilicity from acyl groups
Benzothiazole () Benzothiazole 4-Methoxybenzyl, 2-hydroxyphenyl ~1250 (estimated) Improved hydrogen-bonding capacity

Biological Activity

The compound 2-[2-(1,2-benzisoxazol-3-yl)acetyl]-N-(4-methylphenyl)-1-hydrazinecarbothioamide is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer, anti-inflammatory, and neuroprotective properties, alongside its biochemical interactions and synthesis.

Chemical Structure

This compound features a benzisoxazole moiety linked to a hydrazinecarbothioamide group through an acetyl linkage. The unique structural characteristics are believed to contribute significantly to its biological effects.

Anticancer Properties

Research indicates that derivatives of the compound exhibit significant anticancer activities. For instance, studies have shown that compounds with similar structures can inhibit protein kinases such as Akt, which is crucial in cancer cell survival and proliferation.

  • Case Study Findings :
    • A derivative of this compound was tested against various cancer cell lines, showing an IC50 value of 6.2 µM against colon carcinoma (HCT-116) and 27.3 µM against breast cancer (T47D) .
Cell Line IC50 (µM) Reference
HCT-1166.2
T47D27.3

Anti-inflammatory Effects

Compounds similar to 2-[2-(1,2-benzisoxazol-3-yl)acetyl]-N-(4-methylphenyl)-1-hydrazinecarbothioamide have shown promising anti-inflammatory properties. In vitro studies indicated that these compounds could modulate inflammatory pathways by inhibiting pro-inflammatory cytokines .

  • Mechanism of Action : The compound likely interferes with the signaling pathways involved in inflammation, potentially through the inhibition of NF-kB and MAPK pathways.

Neuroprotective Activity

The benzisoxazole ring is often associated with neuroprotective effects. Research has indicated that derivatives can protect neuronal cells from oxidative stress and apoptosis.

Biochemical Interactions

The compound interacts with various biomolecules, including enzymes and proteins involved in metabolic pathways. Notably, it has been observed to inhibit certain metabolic enzymes, affecting overall cellular processes.

Interaction Studies

Molecular docking studies have suggested that the compound can bind effectively to target proteins involved in cell signaling and metabolism, providing insights into its potential therapeutic applications.

Synthesis

The synthesis of 2-[2-(1,2-benzisoxazol-3-yl)acetyl]-N-(4-methylphenyl)-1-hydrazinecarbothioamide typically involves several steps:

  • Preparation of Benzisoxazole Derivative : Starting with 1,2-benzisoxazole-3-acetic acid.
  • Formation of Acyl Chloride : Conversion to acyl chloride.
  • Reaction with Hydrazine : Reaction with 4-methylphenylhydrazine to form the hydrazinecarbothioamide derivative.

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